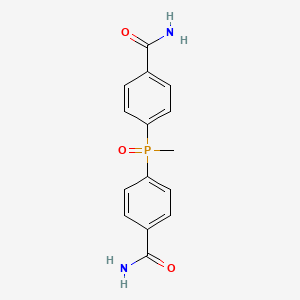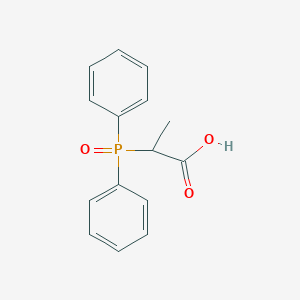
2-(diphenylphosphoryl)propanoic acid
概要
説明
2-(diphenylphosphoryl)propanoic acid is a complex organic compound. It’s important to note that while there isn’t a direct reference to this specific compound, there are references to similar compounds such as diphenylphosphoryl azide and 2-(diphenylphosphino)benzoic acid .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with carboxylic acids. For instance, diphenylphosphoryl azide, a related compound, can be formed by the direct reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA) . Another method involves the esterification process where an alcohol and a carboxylic acid react in the presence of an acid catalyst .Molecular Structure Analysis
While the exact molecular structure of 2-(diphenylphosphoryl)propanoic acid isn’t directly available, we can infer from related compounds. For instance, 2-(diphenylphosphino)benzoic acid has a molecular formula of C6H5)2PC6H4CO2H .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of acyl azides and subsequent reactions with various nucleophiles . For example, diphenylphosphoryl azide (DPPA) is known to react with carboxylic acids leading to either the urethane or the amide .科学的研究の応用
Catalytic Applications
- Efficient Ligand for Copper-Catalyzed Reactions : 2-(Diphenylphosphoryl)propanoic acid has been utilized as an efficient ligand in copper-catalyzed C-N coupling reactions. It showed remarkable efficacy in the N-arylation of imidazoles with aryl iodides, yielding up to 98% success in certain reactions (Liu et al., 2014).
Coordination Chemistry and Crystal Structures
- Bidentate Ligand in Complex Formation : This compound acts as a versatile bidentate ligand, coordinating with various metal cations like vanadium, chromium, iron, tin, and molybdenum to form complexes. The crystal structure of such complexes, particularly vanadium(III), has been explored, revealing insights into chelate ring conformations and bond angles (Cross et al., 1996).
Synthesis and Stability Enhancement
- Derivative Synthesis for Improved Stability : Derivatives of 2-(Diphenylphosphoryl)propanoic acid have been synthesized to enhance chemical stability and liposolubility. These derivatives have potential applications in releasing bioactive compounds, as demonstrated in the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid (Chen et al., 2016).
Pharmaceutical Research
- Potential in Anti-Inflammatory and Anticancer Activities : Studies have found that certain derivatives and related compounds exhibit significant anti-inflammatory and anticancer activities. This includes the exploration of β-triphenylgermanyl propanoic acid and its derivatives for these purposes (Qingmin & Qiang, 1999).
Biochemical and Molecular Studies
- Investigations in Biochemical Pathways : Some studies have focused on the docking studies and substitution effects on anti-inflammatory activity of related β-hydroxy-β-arylpropanoic acids. These studies delve into molecular docking and understanding the interaction with biochemical pathways like COX-2 inhibition (Savić et al., 2011).
Metalloligand Utilization
- Building Block for Heteromultimetallic Structures : The diphenylphosphine functionalized propionic acid variant of this compound has been used to synthesize heteromultimetallic dimolybdenum(ii) complexes. This showcases its potential as a metalloligand, leading to the formation of complex structures with metals like gold, rhodium, iridium,or ruthenium. Such structures are significant in materials science for their unique properties and potential applications in catalysis and electronic materials (Knöfel et al., 2020).
Photovoltaic Applications
- Organic Sensitizers in Solar Cells : Research has been conducted on organic sensitizers related to 2-(Diphenylphosphoryl)propanoic acid for use in dye-sensitized solar cell applications. These sensitizers, through molecular engineering, exhibit high efficiency and are crucial for the development of advanced photovoltaic technologies (Hagberg et al., 2008).
Antioxidant Activity Assessment
- Antioxidant Profile Analysis in Oils : Modified assays using derivatives of this compound have been applied to assess the antioxidant properties of untreated oils. This is important in food chemistry for evaluating the health benefits and stability of edible oils (Christodouleas et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-diphenylphosphorylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O3P/c1-12(15(16)17)19(18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBPYVIWNRQTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphoryl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



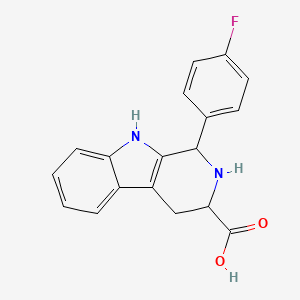
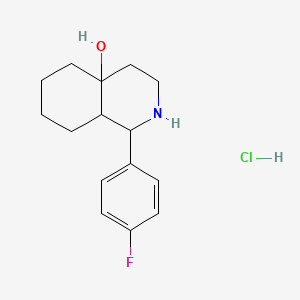
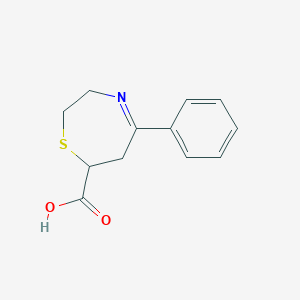
![2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3821089.png)
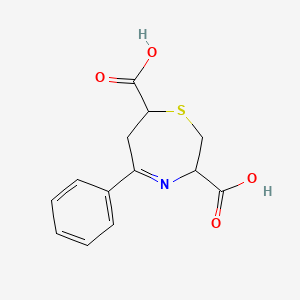
![4b,9b-dihydroxy-7,7-dimethyl-6,7,8,9b-tetrahydro-4bH-benzo[b]indeno[2,1-d]furan-9,10-dione](/img/structure/B3821102.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3821116.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3821119.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B3821124.png)


![3-(acetylamino)-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B3821150.png)
